{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol
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Overview
Description
Preparation Methods
The synthesis of {1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol involves several steps. One common synthetic route includes the reaction of 3-methylphenylacetonitrile with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield the desired product . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol can be compared with other similar compounds, such as:
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C15H23N with a molecular weight of approximately 233.35 g/mol. The compound consists of a cyclopentyl group attached to an amino-alkyl chain with a methyl-substituted phenyl ring, categorizing it under amines and alcohols. This structural configuration suggests possible interactions with various biological pathways, making it a subject of pharmacological interest.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity
Research indicates that this compound may interact with neurotransmitter systems and other cellular signaling pathways. Preliminary studies suggest its potential implications in therapeutic applications, particularly in the modulation of receptor activities.
Potential Biological Activities:
- Neurotransmitter Modulation: The compound may influence neurotransmitter release or receptor activity, which is crucial for neurological functions.
- Cell Signaling Pathways: It could affect various cellular signaling pathways, possibly leading to changes in cell behavior and function.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it likely involves:
- Binding to Receptors: The amino group and cyclopentyl ring are believed to play crucial roles in binding to specific receptors or enzymes, modulating their activity.
- Influence on Enzymatic Activity: Interaction with enzymes may alter metabolic pathways, leading to various physiological effects.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds. This comparison helps elucidate its unique properties and potential therapeutic applications.
Compound Name | Structural Differences | Unique Features |
---|---|---|
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol | Methyl group at para position | Different receptor binding profiles |
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol | Chlorine atom instead of methyl group | Alters biological activity due to electronegativity |
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol | Nitro group substitution | Enhances reactivity and interaction with biological targets |
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
[1-[2-amino-1-(3-methylphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C15H23NO/c1-12-5-4-6-13(9-12)14(10-16)15(11-17)7-2-3-8-15/h4-6,9,14,17H,2-3,7-8,10-11,16H2,1H3 |
InChI Key |
MOOZTZQCTSCFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
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